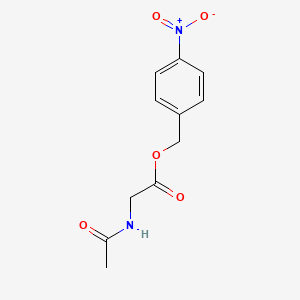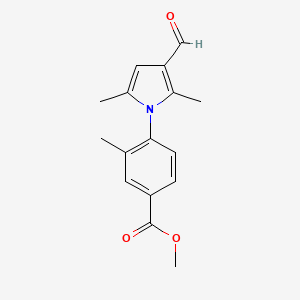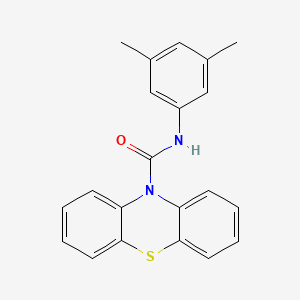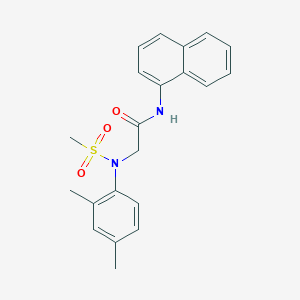![molecular formula C14H21N3O3S B5815680 N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, also known as MMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMMS is a sulfonamide-based compound that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is not fully understood. However, it has been suggested that N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide inhibits the activity of enzymes such as carbonic anhydrase by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects:
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is also stable under various conditions and can be stored for long periods. However, one limitation of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is that it is relatively expensive compared to other compounds.
Future Directions
There are several future directions for the study of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. One potential direction is the development of new drugs based on N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of new drugs. Another potential direction is the study of the neuroprotective effects of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have neuroprotective effects, and further studies could lead to the development of new therapies for neurodegenerative diseases. Finally, the study of the anti-inflammatory activity of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide could lead to the development of new therapies for inflammatory diseases.
Synthesis Methods
The synthesis of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide involves the reaction of 4-(4-methylpiperazin-1-yl)benzoic acid with N-methylmethanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide as a white crystalline solid with a high purity.
Scientific Research Applications
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have potent inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-methyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-15-8-10-17(11-9-15)14(18)12-4-6-13(7-5-12)16(2)21(3,19)20/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWRYOXEKREKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)


![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)




![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

